molecular formula C10H8N2O2S B12825184 2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid

2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B12825184
M. Wt: 220.25 g/mol
InChI Key: WMHGNJWEYKWQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This fusion creates a unique scaffold that is of significant interest in medicinal chemistry due to its potential biological activities. The compound’s structure allows for multiple reactive sites, making it a versatile candidate for various chemical modifications and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid typically involves the annulation of a pyridine ring to a thiazole ring. One common method includes the use of thiazolidinone derivatives, which undergo condensation with aldehydes followed by cyclization to form the desired product . Another approach involves the use of hydrazonoyl halides as precursors, which react with thiazole derivatives under specific conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may employ multicomponent one-pot methods, which are efficient and environmentally friendly. These methods often involve the use of catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and modifications of the compound.

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid is unique due to its specific combination of a cyclopropyl group with the thiazolo[4,5-b]pyridine scaffold. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-cyclopropyl-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c13-10(14)6-3-7-8(11-4-6)12-9(15-7)5-1-2-5/h3-5H,1-2H2,(H,13,14)

InChI Key

WMHGNJWEYKWQTR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(S2)C=C(C=N3)C(=O)O

Origin of Product

United States

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